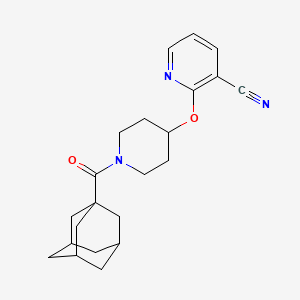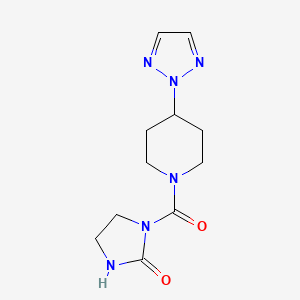
4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride, also known as MSF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride exerts its effects through the inhibition of enzymes such as serine proteases and acetylcholinesterase. It also has the ability to modify proteins and peptides through the formation of covalent bonds with specific amino acid residues.
Biochemical and Physiological Effects:
4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit inflammation, and block the replication of viruses. In addition, 4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride has been shown to have a neuroprotective effect and can improve cognitive function.
Advantages and Limitations for Lab Experiments
4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride has several advantages for use in lab experiments. It is stable under a variety of conditions and can be easily synthesized. However, 4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride is highly reactive and can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride. One area of interest is the development of 4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride-based drugs for the treatment of cancer and viral infections. In addition, the use of 4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride in the synthesis of novel polymers and materials is an area of active research. Further studies are also needed to fully understand the mechanism of action of 4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride and its effects on various biological systems.
Conclusion:
In conclusion, 4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride is a promising compound that has potential applications in various fields. Its synthesis method is well-established, and its effects on biological systems have been extensively studied. Further research is needed to fully understand the potential of 4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride and to develop new applications for this compound.
Synthesis Methods
4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride can be synthesized through a multi-step process that involves the reaction of 4-nitrobenzenesulfonyl fluoride with 5-methoxy-2-methylpiperidine followed by reduction and sulfonation. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride has been extensively studied for its potential applications in various fields. In the field of medicine, 4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride has been investigated for its antitumor, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a diagnostic tool in cancer imaging. In addition, 4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride has been explored for its applications in the field of materials science, specifically in the synthesis of polymers and as a cross-linking agent.
properties
IUPAC Name |
4-(5-methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO5S2/c1-10-3-4-11(20-2)9-15(10)22(18,19)13-7-5-12(6-8-13)21(14,16)17/h5-8,10-11H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLNTYJNPXKLHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2997490.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2997492.png)



![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2997499.png)

![1-phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide](/img/structure/B2997502.png)




